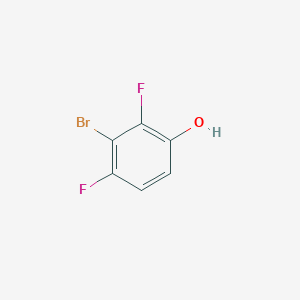

3-Bromo-2,4-difluorophenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of “3-Bromo-2,4-difluorophenol” involves various methods, including Suzuki coupling, halogenation, and Friedel-Crafts acylation . For instance, a general procedure for bromination involves the use of 4-methylphenol, acetic acid, water, and potassium bromide .

Molecular Structure Analysis

The molecular formula of “3-Bromo-2,4-difluorophenol” is C6H3BrF2O . It is an aromatic compound that contains a bromine atom and two fluorine atoms .

Chemical Reactions Analysis

“3-Bromo-2,4-difluorophenol” is a highly soluble compound in organic solvents and polar solvents, such as methanol, ethanol, and acetone . It is stable under normal conditions, but it can decompose when exposed to high temperatures or acidic conditions .

Physical And Chemical Properties Analysis

“3-Bromo-2,4-difluorophenol” is a white to light brown solid with a melting point of 55°C . It has a molecular weight of 208.99 g/mol and a density of 1.73 g/cm³ .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Palladium-catalyzed Synthesis : 2-(2,4-Difluorophenyl)pyridine was synthesized with a yield over 90% using a Suzuki cross-coupling reaction, demonstrating the utility of 2,4-difluorophenylboronic in such processes (Ding Yuqiang, 2011).

Electrochemical Reduction in Organic Chemistry : Research on the electrochemical reduction of mono- and dihalothiophenes, including compounds like 2,4-dibromo- and 2,5-dibromo-, shows their conversion into different products through an electrolytically induced halogen dance, demonstrating the chemical versatility of these compounds (M. Mubarak, D. Peters, 1996).

Electrophilic Ipso Substitution : Electrophilic ipso substitution of trimethylsilyl groups in fluorobenzenes, including 2,4- and 2,6- difluorophenyltrimethylsilanes, leads to the formation of bromodifluorobenzenes. This indicates potential applications in complex organic synthesis and structural modifications of related compounds (P. Coe, A. Stuart, D. J. Moody, 1998).

Material Science and Engineering

Liquid Crystal Synthesis : A study on the synthesis of 2,3-difluoro tolane allyloxy-based liquid crystals, starting from 4-bromo-2,3-difluorophenol, reveals their potential application in fast response displays and liquid crystal photonic devices due to their large negative dielectric anisotropy and high birefringence (Feng Li, Zhongwei An, Xinbing Chen, Pei Chen, 2015).

Synthesis of Trifluoromethylthiazoles : The reaction of 3-Bromo-1,1,1-trifluoropropan-2-one with thiourea and related compounds leads to the production of 4-trifluoromethylthiazoles, which have applications in azo dye synthesis. This showcases the role of bromo-difluorophenol derivatives in dye chemistry (Kiyoshi Tanaka, Kazuto Nomura, Hitoshi Oda, S. Yoshida, K. Mitsuhashi, 1991).

Spectroscopic and Structural Analysis

- NMR and Vibrational Spectral Analysis : Quantum chemical calculations and spectroscopic analysis of 2,4-difluorophenol provide insights into its molecular structure and vibrational properties, essential for understanding its reactivity and interaction in various chemical environments (M. Subramanian, P. M. Anbarasan, S. Manimegalai, 2009).

Safety and Hazards

Propiedades

IUPAC Name |

3-bromo-2,4-difluorophenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2O/c7-5-3(8)1-2-4(10)6(5)9/h1-2,10H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZVLGZXIWUIHRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1O)F)Br)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,4-difluorophenol | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(benzo[d]isoxazol-3-yl)-N-(4-((6-methylpyridazin-3-yl)amino)phenyl)acetamide](/img/structure/B2582965.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-4-methoxybenzamide](/img/structure/B2582971.png)

![6-[[5-[(4-methylphenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2582974.png)

![N-(2,5-dimethoxyphenyl)-2-{[5-ethyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2582979.png)

![ethyl 2-({[2-(4-chlorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetyl}amino)benzoate](/img/no-structure.png)